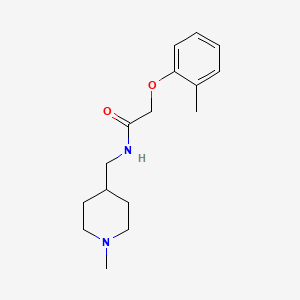

N-((1-methylpiperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-methylpiperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide, also known as MPMTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPMTA belongs to the class of compounds known as piperidines, which have been shown to possess a wide range of biological activities. In

Applications De Recherche Scientifique

Synthesis and in vivo Evaluation for Imaging

N-((1-methylpiperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide has been explored for its potential as an imaging probe for 5-HT2A receptors. Specifically, the compound was labeled with [11C]-methylation for positron emission tomography (PET) studies. Despite the compound's ability to penetrate the blood-brain barrier, it showed rapid influx and efflux in brain regions without tracer retention or specific binding, indicating limitations for its use as a PET ligand for imaging 5-HT2A receptors (J. Prabhakaran et al., 2006).

Influence on Metabolites in Aquatic Life

Research has also investigated the influence of compounds like acetamiprid (structurally related to this compound) on metabolites in zebra fish (Brachydanio rerio). This study highlights the potential ecological impact, showing how such compounds can affect amino acid metabolism, the TCA cycle, and neurotransmitter balance, indicating risks to aquatic life (Hong Zhang & Lijuan Zhao, 2017).

Antioxidant Activity

The free radical scavenging activity and mechanisms of related compounds have been studied for their potential antioxidant properties. For example, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, similar in structure, exhibited significant antioxidant activity, providing insights into potential therapeutic applications for managing oxidative stress (Khawla Boudebbous et al., 2021).

Hydrolysis by Bacterial Strains

A study on acetamiprid degradation by Stenotrophomonas sp. demonstrated the capability of bacterial strains to hydrolyze compounds structurally related to this compound. This research offers potential pathways for bioremediation of environmental pollutants (Hongzhi Tang et al., 2012).

Propriétés

IUPAC Name |

2-(2-methylphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-13-5-3-4-6-15(13)20-12-16(19)17-11-14-7-9-18(2)10-8-14/h3-6,14H,7-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUMKWDPVQSGFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)

![benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2572139.png)

![1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2572141.png)

![N-(3-methanesulfonamidophenyl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2572143.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclobutanecarboxamide](/img/structure/B2572146.png)